molecular formula C19H23Cl3N2 B583134 Dichloroimipramine Hydrochloride CAS No. 115189-28-1

Dichloroimipramine Hydrochloride

Cat. No.: B583134
CAS No.: 115189-28-1
M. Wt: 385.757
InChI Key: ZQIGPUHBKAQZPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dichloroimipramine Hydrochloride is a chemical compound with the molecular formula C19H23Cl3N2. It is an analog of Clomipramine, a well-known tricyclic antidepressant. This compound is primarily used in scientific research and has various applications in the fields of chemistry, biology, and medicine .

Biochemical Analysis

Biochemical Properties

The exact biochemical properties of Dichloroimipramine Hydrochloride are not fully known. As an analog of Imipramine Hydrochloride, it may share similar properties. Imipramine is known to interact with various enzymes and proteins, particularly those involved in the reuptake of serotonin and norepinephrine .

Cellular Effects

Studies on Imipramine, a related compound, have shown that it can alter lipid metabolism within macrophage lysosomes . This suggests that this compound might also influence cellular processes, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Imipramine, a related compound, works by inhibiting the neuronal reuptake of the neurotransmitters norepinephrine and serotonin . It binds the sodium-dependent serotonin transporter and sodium-dependent norepinephrine transporter reducing the reuptake of norepinephrine and serotonin by neurons .

Dosage Effects in Animal Models

Dosage effects are a crucial aspect of drug research, as they can reveal threshold effects, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

Imipramine, a related compound, has been found to have broad impacts on lysosome lipid metabolism, including alterations in cholesterol, sphingomyelin, and glycerophospholipid metabolism .

Transport and Distribution

Understanding how a compound is transported and distributed is crucial for understanding its effects and interactions .

Subcellular Localization

Understanding a compound’s subcellular localization can provide insights into its activity or function .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Dichloroimipramine Hydrochloride typically involves the chlorination of Imipramine. The process includes the reaction of Imipramine with chlorine gas in the presence of a suitable solvent, such as dichloromethane, under controlled temperature conditions. The reaction yields Dichloroimipramine, which is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The compound is usually produced in batch reactors, followed by purification steps such as recrystallization and filtration to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions: Dichloroimipramine Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Dichloroimipramine Hydrochloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: Dichloroimipramine Hydrochloride is unique due to its specific chlorination pattern, which imparts distinct pharmacological properties. This compound is particularly valuable in research settings for studying the effects of chlorine substitution on the pharmacokinetics and pharmacodynamics of tricyclic antidepressants .

Biological Activity

Dichloroimipramine hydrochloride is a tricyclic antidepressant (TCA) derived from imipramine, primarily used for its antidepressant properties. This article explores its biological activity, including pharmacodynamics, mechanisms of action, clinical studies, and potential side effects.

Pharmacodynamics

Dichloroimipramine functions by inhibiting the reuptake of neurotransmitters, specifically norepinephrine and serotonin, in the central nervous system. This mechanism increases the concentration of these neurotransmitters in the synaptic cleft, enhancing neurotransmission and alleviating symptoms of depression. The compound exhibits a high affinity for serotonin transporters (5-HT) and norepinephrine transporters (NET), with Ki values indicating its potency:

Target Ki Value (nM)
Serotonin Transporter1.3 - 20
Norepinephrine Transporter20 - 142

The primary mechanism involves blocking the sodium-dependent serotonin transporter and norepinephrine transporter, which reduces the reuptake of these neurotransmitters by neurons. This action is crucial for patients suffering from depression, as it addresses the underlying neurotransmitter deficiencies associated with the condition .

Additionally, dichloroimipramine has been shown to influence various receptor systems:

  • Histamine Receptors : It can reprogram tumor-associated macrophages from an immunosuppressive to an immunostimulatory state .
  • Muscarinic Receptors : Its anticholinergic effects can lead to side effects such as dry mouth and constipation .

Efficacy in Depression

Several studies have assessed the efficacy of dichloroimipramine in treating depression:

  • Postpsychotic Depression Study : A double-blind study involving patients with schizophrenia showed that those treated with dichloroimipramine experienced significant improvements in depressive symptoms compared to placebo .
  • Chronic Depression Treatment : In a six-week trial involving patients with chronic depression, dichloroimipramine led to marked improvements in depressive symptoms and overall functioning. Approximately 45% of patients responded favorably compared to only 12% in the placebo group .
  • Long-term Effects : Patients reported remission from both long-standing and newly exacerbated depressive symptoms, indicating its effectiveness in chronic cases .

Side Effects and Considerations

While dichloroimipramine is effective, it is associated with several side effects:

  • Common Side Effects : Dry mouth, blurred vision, constipation, urinary retention.
  • Serious Risks : Potential for agranulocytosis, photosensitivity reactions, and alterations in blood sugar levels .
  • Withdrawal Symptoms : Abrupt cessation can lead to nausea and malaise; thus, gradual tapering is recommended .

Properties

IUPAC Name

3-(2,9-dichloro-5,6-dihydrobenzo[b][1]benzazepin-11-yl)-N,N-dimethylpropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22Cl2N2.ClH/c1-22(2)10-3-11-23-18-12-16(20)8-6-14(18)4-5-15-7-9-17(21)13-19(15)23;/h6-9,12-13H,3-5,10-11H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQIGPUHBKAQZPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN1C2=C(CCC3=C1C=C(C=C3)Cl)C=CC(=C2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23Cl3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115189-28-1
Record name 3,7-Dichloroimipramine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115189281
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,7-DICHLOROIMIPRAMINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UIX9E95Q11
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.